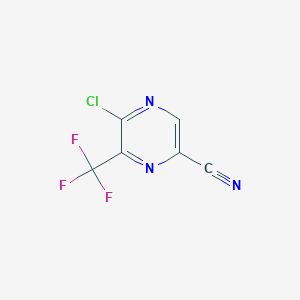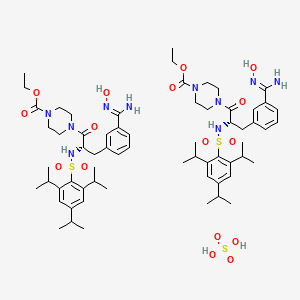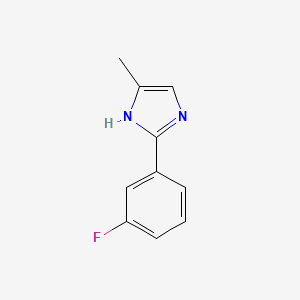
5-Fluorofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorofuran-3-carboxylic acid: is a fluorinated derivative of furan, a heterocyclic organic compound This compound is characterized by the presence of a fluorine atom at the 5-position of the furan ring and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorofuran-3-carboxylic acid typically involves the fluorination of furan derivatives. One common method is the direct fluorination of furan-3-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow fluorination processes. These methods ensure better control over reaction parameters and yield higher purity products. The use of catalytic systems and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Fluorofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3,5-dicarboxylic acid, while reduction could produce 5-fluorofuran-3-methanol.
Scientific Research Applications
Chemistry: 5-Fluorofuran-3-carboxylic acid is used as a building block in organic synthesis
Biology: In biological research, fluorinated compounds like this compound are studied for their potential as enzyme inhibitors or probes for studying biochemical pathways.
Medicine: The compound’s fluorinated nature makes it a candidate for drug development. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound a valuable intermediate in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 5-Fluorofuran-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets in biological pathways. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets, leading to improved therapeutic effects.
Comparison with Similar Compounds
2,5-Furandicarboxylic acid: Another furan derivative with carboxylic acid groups at the 2 and 5 positions.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the 5-position.
2,5-Dimethylfuran: A furan derivative with methyl groups at the 2 and 5 positions.
Uniqueness: 5-Fluorofuran-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H3FO3 |
|---|---|
Molecular Weight |
130.07 g/mol |
IUPAC Name |
5-fluorofuran-3-carboxylic acid |
InChI |
InChI=1S/C5H3FO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) |
InChI Key |
FEKFBNZPQWOOOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)












